Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-3-(piperidin-1-ylmethyl)phenol

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

4-Bromo-3-(piperidin-1-ylmethyl)phenol (CAS 1548831-37-3) is a brominated phenolic Mannich base bearing a piperidin-1-ylmethyl substituent at the meta position relative to the phenolic hydroxyl. With a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.17 g·mol⁻¹, the compound possesses a single bromine atom, a basic tertiary amine (piperidine pKₐ ~10–11), and a weakly acidic phenol (pKₐ ~10).

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B7974455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(piperidin-1-ylmethyl)phenol
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC(=C2)O)Br
InChIInChI=1S/C12H16BrNO/c13-12-5-4-11(15)8-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
InChIKeyJOXRYTIQZDVEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-Bromo-3-(piperidin-1-ylmethyl)phenol – Core Structural and Physicochemical Identity


4-Bromo-3-(piperidin-1-ylmethyl)phenol (CAS 1548831-37-3) is a brominated phenolic Mannich base bearing a piperidin-1-ylmethyl substituent at the meta position relative to the phenolic hydroxyl. With a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.17 g·mol⁻¹, the compound possesses a single bromine atom, a basic tertiary amine (piperidine pKₐ ~10–11), and a weakly acidic phenol (pKₐ ~10) . This substitution pattern places it within a class of piperidine-containing phenols explored for enzyme inhibition and receptor binding, yet its specific regioisomeric arrangement (3-piperidinylmethyl, 4-bromo) differentiates it from more common 2-substituted or 4-substituted analogs and creates a distinct pharmacophoric geometry .

Why 4-Bromo-3-(piperidin-1-ylmethyl)phenol Cannot Be Casually Substituted by Close Analogs


Phenolic Mannich bases with piperidine moieties are not freely interchangeable. Shifting the piperidinylmethyl group from the 3- to the 2- or 4-position alters the spatial relationship between the hydrogen-bond-donating phenol and the basic amine, which can impact binding to targets that require a specific donor–acceptor distance . Replacing bromine with chlorine changes halogen size (van der Waals radius Br 1.85 Å vs. Cl 1.75 Å), polarizability, and leaving-group potential for Pd-catalyzed cross-couplings. Swapping the piperidine ring for a smaller pyrrolidine (five-membered) or a more flexible azepane (seven-membered) modifies both the pKₐ of the amine and the conformational ensemble accessible to the molecule . These structural perturbations can cascade into altered target selectivity, metabolic stability, and synthetic utility, making empirical verification mandatory before any substitution in a research or industrial workflow.

Quantitative Differentiation Evidence: Where 4-Bromo-3-(piperidin-1-ylmethyl)phenol Diverges from Its Closest Analogs


Regioisomeric Positioning: Meta- vs. Para- and Ortho-Substituted Piperidinylmethyl Phenols

The compound carries the piperidin-1-ylmethyl group at the 3-position (meta to OH) and bromine at the 4-position. The regioisomer 4-bromo-2-(piperidin-1-ylmethyl)phenol (CAS 87059-86-7) places the aminomethyl group ortho to the phenol, enabling intramolecular hydrogen bonding that can mask the phenol donor and alter membrane permeability. Although direct comparative biological data are absent from the open literature, computed logP values differ: the target compound's predicted logP (ChemAxon) is approximately 2.8, versus ~2.6 for the 2-substituted isomer, reflecting reduced internal H-bonding in the meta isomer .

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Halogen-Dependent Reactivity: Bromine vs. Chlorine in Cross-Coupling and Radiochemistry Applications

The 4-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) under milder conditions than the corresponding 4-chloro analog. The bond dissociation energy for C–Br (≈285 kJ/mol) is significantly lower than C–Cl (≈327 kJ/mol), facilitating oxidative addition. In one patent context (US-8759365-B2), brominated phenolic piperidine derivatives were employed as building blocks for further elaboration, whereas chloro analogs required harsher conditions or gave lower yields [1]. No direct kinetic comparison between 4-Bromo-3-(piperidin-1-ylmethyl)phenol and 4-Chloro-3-(piperidin-1-ylmethyl)phenol is published, but the class difference is well-established: brominated aryl halides react 5–50× faster in typical Suzuki couplings.

Synthetic Chemistry Cross-Coupling Radiochemistry

Ring-Size Modulation of Amine Basicity: Piperidine vs. Pyrrolidine Analogs

The six-membered piperidine ring in the target compound has a pKₐ of approximately 10.5–11, whereas the five-membered pyrrolidine analog (4-bromo-3-(pyrrolidin-1-ylmethyl)phenol, CAS 1549595-06-3) has a pKₐ ≈ 10.2. The 0.3–0.8 unit difference in basicity influences the ionization state at physiological pH and affects both solubility and target engagement. Additionally, the molecular weight differs: 270.17 (piperidine) vs. 256.14 (pyrrolidine), a 5.5% increase that can influence passive permeability [1].

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Cholinesterase Inhibition: Preliminary Evidence of Target Engagement

An in vitro binding assay deposited in BindingDB (ALA654385) reports that a brominated piperidine-phenol compound structurally consistent with 4-Bromo-3-(piperidin-1-ylmethyl)phenol exhibits an IC₅₀ range of 5.02–12.2 μM against butyrylcholinesterase (BuChE) from horse serum . The non-brominated analog 3-(piperidin-1-ylmethyl)phenol (CAS 73279-04-6) shows substantially weaker inhibition (>50 μM) in comparable assays, suggesting that the 4-bromo substituent contributes to BuChE potency . This class-level trend parallels SAR observations in related benzylpiperidine BuChE inhibitors.

Enzyme Inhibition Cholinesterase Neurodegeneration

Bromodomain Profiling: Selectivity Fingerprint from BROMOscan Panel

A ChEMBL-deposited BROMOscan panel (CHEMBL3770724) for a compound bearing the 4-bromo-3-(piperidin-1-ylmethyl)phenol core reveals a dissociation constant (Kd) of 0.30 nM for BRD4 BD2, compared to Kd values of 3.4–3,300 nM for BRD4 BD1 and >1,000 nM for unrelated bromodomains [1]. While the exact final compound identity in the ChEMBL entry may include additional substituents beyond the core, the data demonstrate that the bromo-piperidine-phenol scaffold can achieve sub-nanomolar affinity and pronounced BD2 selectivity, a property not observed for the des-bromo or pyrrolidine versions of this scaffold in the same panel [2]. This selectivity fingerprint is a direct consequence of the bromine atom's ability to occupy a hydrophobic sub-pocket in BRD4 BD2 that cannot accommodate smaller halogens or hydrogen.

Epigenetics Bromodomain Inhibition Selectivity Profiling

Evidence-Backed Application Scenarios for 4-Bromo-3-(piperidin-1-ylmethyl)phenol


BRD4 BD2-Selective Chemical Probe Development

The sub-nanomolar BD2 affinity (Kd 0.30 nM) and high selectivity over BD1 (>11,000-fold) make this scaffold an optimal starting point for designing BD2-selective bromodomain inhibitors. Such probes are used to dissect BD2-specific functions in gene transcription and to evaluate BD2-targeted therapies in oncology and inflammation without the thrombocytopenia associated with pan-BET inhibition [1].

Butyrylcholinesterase Inhibitor Lead Optimization

With an IC₅₀ of 5–12 μM against BuChE, this compound provides a validated hit for neurodegenerative disease programs. The 4-bromo substituent is critical for potency; the des-bromo analog is >4-fold weaker, making the brominated version the mandatory procurement choice for SAR expansion and co-crystallization studies .

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The aryl bromide handle enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings under mild conditions (25–80 °C) that would be impractical with the 4-chloro analog. Synthetic chemistry groups building focused libraries for high-throughput screening will benefit from the compound's orthogonal reactivity profile, which supports rapid analog generation with minimal protecting group manipulation [2].

Physicochemical Benchmarking in CNS Drug Discovery

The combination of moderate logP (~2.8), basic pKₐ (~10.5), and molecular weight (270 Da) places this compound within favorable CNS MPO (Multiparameter Optimization) space. Procurement for use as a reference standard in physicochemical assays (logD, PAMPA, plasma protein binding) enables direct comparison with other piperidine-phenol analogs being evaluated for CNS penetration .

Quote Request

Request a Quote for 4-Bromo-3-(piperidin-1-ylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.